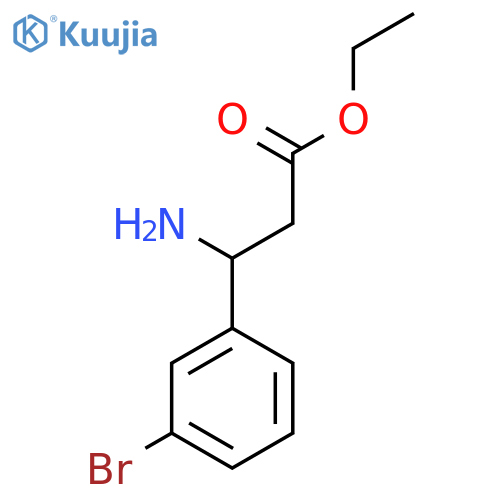

Cas no 275826-31-8 (Ethyl 3-amino-3-(3-bromophenyl)propanoate)

Ethyl 3-amino-3-(3-bromophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-3-(3-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER

- ethyl 3-amino-3-(3-bromophenyl)propanoate

- Oprea1_327138

- STK138221

- NE24410

- 3-AMINO-3-(3-BROMO-PHENYL)-PROPIONIC ACID ETHYL ES

- Ethyl 3-amino-3-(3-bromophenyl)propanoate

-

- インチ: 1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3

- InChIKey: RRMGYEHLTFAKGC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C(CC(=O)OCC)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- トポロジー分子極性表面積: 52.3

Ethyl 3-amino-3-(3-bromophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B442685-100mg |

Ethyl 3-Amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-133660-0.1g |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 0.1g |

$99.0 | 2023-02-15 | |

| Enamine | EN300-133660-0.5g |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 0.5g |

$222.0 | 2023-02-15 | |

| Enamine | EN300-133660-5.0g |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 5.0g |

$827.0 | 2023-02-15 | |

| Enamine | EN300-133660-100mg |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73.0% | 100mg |

$99.0 | 2023-09-30 | |

| 1PlusChem | 1P01A749-500mg |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 500mg |

$276.00 | 2025-03-04 | |

| A2B Chem LLC | AV54601-250mg |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 250mg |

$366.00 | 2024-04-20 | |

| Enamine | EN300-133660-10.0g |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 10.0g |

$1224.0 | 2023-02-15 | |

| Enamine | EN300-133660-1.0g |

ethyl 3-amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 73% | 1g |

$0.0 | 2023-06-08 | |

| TRC | B442685-50mg |

Ethyl 3-Amino-3-(3-bromophenyl)propanoate |

275826-31-8 | 50mg |

$ 160.00 | 2022-06-07 |

Ethyl 3-amino-3-(3-bromophenyl)propanoate 関連文献

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

Ethyl 3-amino-3-(3-bromophenyl)propanoateに関する追加情報

Comprehensive Overview of Ethyl 3-amino-3-(3-bromophenyl)propanoate (CAS No. 275826-31-8)

Ethyl 3-amino-3-(3-bromophenyl)propanoate (CAS No. 275826-31-8) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This ester derivative, featuring a 3-bromophenyl group and an amino functionality, serves as a critical intermediate in the development of bioactive molecules. Its unique structure enables applications in drug discovery, particularly in the design of kinase inhibitors and neurotransmitter analogs, aligning with current trends in precision medicine and targeted therapy.

The compound’s molecular formula (C11H14BrNO2) and molecular weight (272.14 g/mol) make it a versatile building block for structure-activity relationship (SAR) studies. Researchers frequently explore its reactivity in amide coupling and reductive amination reactions, addressing growing interest in green chemistry and atom-efficient synthesis. Recent publications highlight its role in optimizing drug bioavailability, a hot topic in pharmacokinetics discussions.

From a synthetic chemistry perspective, Ethyl 3-amino-3-(3-bromophenyl)propanoate offers excellent stereoselectivity control, making it valuable for chiral synthesis—a key focus area in asymmetric catalysis. Its bromine substituent facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), meeting industry demand for diverse chemical libraries in high-throughput screening.

Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry, with purity thresholds exceeding 98% for research-grade material. These specifications cater to stringent requirements in GMP-compliant production, reflecting the pharmaceutical sector’s emphasis on quality-by-design (QbD) principles.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) development, where its amino-ester moiety serves as a linker. This aligns with the booming interest in degradation therapeutics, frequently searched in AI-driven drug discovery platforms. Additionally, its metabolic stability profile makes it relevant to ADMET studies, another trending topic in computational chemistry forums.

Storage recommendations emphasize protection from moisture and light, with stability data supporting long-term usability under inert conditions—a practical consideration for laboratories prioritizing reproducible research. Suppliers often provide custom synthesis options, responding to the market’s need for tailored intermediates in fragment-based drug design.

In summary, Ethyl 3-amino-3-(3-bromophenyl)propanoate (CAS No. 275826-31-8) bridges multiple disciplines, from medicinal chemistry to materials science. Its adaptability to high-efficiency transformations and relevance to cutting-edge therapeutic modalities ensure sustained interest in both academic and industrial research landscapes.

275826-31-8 (Ethyl 3-amino-3-(3-bromophenyl)propanoate) 関連製品

- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)

- 2680738-49-0(5-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1,3-oxazole-4-carboxylic acid)

- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)

- 25412-71-9(4-ethoxy-benzamidine)

- 2411681-88-2(Thalidomide-O-PEG4-NHS ester)

- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)

- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)

- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)

- 1214368-74-7(2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile)